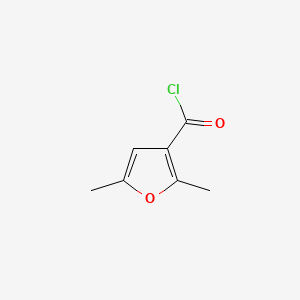

2,5-Dimethylfuran-3-carbonyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWORXZHVOUPMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370513 | |

| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50990-93-7 | |

| Record name | 2,5-Dimethyl-3-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50990-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylfuran-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Furan Scaffold in Modern Chemistry

The furan ring system is a cornerstone in heterocyclic chemistry, serving as a versatile scaffold in a myriad of applications, from materials science to medicinal chemistry.[1] Among its many derivatives, 2,5-dimethylfuran has garnered significant attention as a potential biofuel and a valuable building block in organic synthesis.[1] The introduction of a carbonyl chloride at the 3-position of this scaffold yields 2,5-Dimethylfuran-3-carbonyl chloride, a highly reactive and valuable intermediate. Its utility lies in its ability to readily undergo nucleophilic acyl substitution, providing access to a wide array of derivatives such as esters, amides, and ketones. This reactivity profile makes it a compound of significant interest for researchers engaged in the discovery and development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on practical, field-proven insights.

Synthesis Pathway: From Precursor to Final Product

The synthesis of this compound is a two-step process, commencing with the preparation of its carboxylic acid precursor, followed by the conversion to the final acyl chloride.

Part 1: Synthesis of the Precursor - 2,5-Dimethylfuran-3-carboxylic acid

The synthesis of 2,5-dimethylfuran-3-carboxylic acid can be achieved through the hydrolysis of its corresponding ester, ethyl 2,5-dimethylfuran-3-carboxylate. The ester itself is accessible through a cyclization reaction involving 2,3-diacetyl succinate diethyl ester in the presence of a strong acid.[2][3]

Reaction Scheme:

Figure 1: Synthesis pathway for 2,5-Dimethylfuran-3-carboxylic acid.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran-3-carboxylic acid

Step 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

-

To a solution of 2,3-diacetyl succinate diethyl ester (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2,5-dimethylfuran-3-carboxylate.

Step 2: Hydrolysis to 2,5-Dimethylfuran-3-carboxylic acid

-

Dissolve the ethyl 2,5-dimethylfuran-3-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux for several hours until the ester is completely consumed, as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with cold hydrochloric acid (e.g., 3 M), which will precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2,5-dimethylfuran-3-carboxylic acid.

Part 2: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.[4]

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2,5-dimethylfuran-3-carboxylic acid (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux gently. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. It is often beneficial to co-evaporate with an inert solvent like toluene to ensure complete removal.

-

The resulting crude this compound can be purified by vacuum distillation to yield a colorless to light yellow liquid.[]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data for this compound. Please note that experimental spectral data for this specific compound is not widely available in the reviewed literature. The data presented below is predicted based on the chemical structure and spectroscopic principles.

Physicochemical Properties

| Property | Value |

| CAS Number | 50990-93-7 |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| Appearance | Colorless to light yellow liquid[] |

| Boiling Point | 203 °C (lit.) |

| Density | 1.19 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.507 (lit.) |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show three distinct signals.

-

A singlet for the furan ring proton (H-4) is anticipated in the region of δ 6.0-6.5 ppm.

-

Two singlets for the two methyl groups at the 2- and 5-positions of the furan ring are expected around δ 2.2-2.6 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the acyl chloride is expected to resonate significantly downfield, likely in the range of δ 160-170 ppm.

-

The carbon atoms of the furan ring are expected to appear in the aromatic region (δ 110-160 ppm). The carbons attached to the methyl groups (C-2 and C-5) will be the most downfield, followed by the carbon attached to the carbonyl group (C-3), and finally the protonated carbon (C-4).

-

The two methyl carbons should appear upfield, typically in the range of δ 10-20 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1780-1820 cm⁻¹. This is at a higher frequency than the carbonyl stretch of the corresponding carboxylic acid.

-

C-O stretching vibrations of the furan ring are expected around 1000-1300 cm⁻¹.

-

C-H stretching and bending vibrations of the methyl groups and the furan ring will also be present.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak [M]⁺ should be observed at m/z 158, with a characteristic [M+2]⁺ peak at m/z 160 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the [M]⁺ peak).

-

A prominent fragment ion corresponding to the loss of a chlorine atom ([M-Cl]⁺) would be expected at m/z 123.

-

Further fragmentation may involve the loss of a carbonyl group ([M-COCl]⁺) to give a fragment at m/z 95.

-

Applications in Research and Drug Development

The high reactivity of the acyl chloride functional group makes this compound a valuable intermediate in the synthesis of a diverse range of compounds with potential biological activity.

Diagram of Potential Synthetic Transformations:

Figure 3: Key synthetic applications of this compound.

-

Synthesis of Novel Esters: The reaction of this compound with various alcohols yields a library of esters. Furan-based esters have been investigated for a range of biological activities, including their use as plasticizers derived from renewable resources and as potential antimicrobial agents.[6][7]

-

Synthesis of Novel Amides: Amide bond formation is a cornerstone of medicinal chemistry. Reacting this compound with a wide variety of primary and secondary amines provides access to a diverse set of 2,5-dimethylfuran-3-carboxamides. Furan-2-carboxamides, a closely related class of compounds, have shown promising antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa.[8] A 2,5-dimethyl-3-furancarboxanilide has also been reported in chemical literature.[9] The synthesis of novel carboxamides derived from this compound could lead to the discovery of new antibacterial, antifungal, or anticancer agents.[10][11]

-

Friedel-Crafts Acylation: This acyl chloride can be used in Friedel-Crafts acylation reactions with electron-rich aromatic and heteroaromatic compounds to form the corresponding ketones.[4] These ketone derivatives can serve as intermediates for more complex molecules with potential applications in materials science and pharmaceuticals.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is reactive towards moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[12]

Conclusion

This compound is a valuable and reactive building block that provides a gateway to a wide range of furan-containing molecules. Its synthesis from readily accessible starting materials, coupled with its versatile reactivity, makes it an attractive intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. While a lack of extensive published experimental data necessitates careful in-house characterization, the potential for this compound to contribute to the development of novel therapeutic agents and functional materials is significant. This guide provides a solid foundation for its synthesis and characterization, empowering researchers to explore its full potential in their scientific endeavors.

References

- Synthesis of 2,5-dimethylfuran-3-carboxylic acid 2,2,6,6-tetramethylpiperidin-4-ylamide. (n.d.). Google Patents.

- CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. (n.d.). Google Patents.

- CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate. (n.d.). Google Patents.

-

This compound - High purity | EN. (n.d.). Georganics. Retrieved January 11, 2026, from [Link]

-

From furan how do I synthesize 2,5-dimethylfuran? Thanks : r/OrganicChemistry. (2023, March 28). Reddit. Retrieved January 11, 2026, from [Link]

- Andrysiak, K., & Masek, A. (2016). Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3586–3589.

- Qanash, H., Yahya, R., Bakri, M. M., Bazaid, A. S., & Abdelghany, T. M. (2022). Anticancer, antioxidant, antiviral and antimicrobial activities of Kei Apple (Dovyalis cafra) fruit. Saudi Journal of Biological Sciences, 29(4), 2530–2538.

-

Specifications of this compound. (n.d.). Capot Chemical. Retrieved January 11, 2026, from [Link]

-

2,5-Dimethyl-3-furancarboxanilide | C13H13NO2 | CID 34281. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- Shilova, O. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(15), 4945.

- Morrison, R. T., & Boyd, R. N. (2019). Organic Chemistry (7th ed.). Pearson.

-

11.14: The Synthesis of Carboxylic Acid Derivatives. (2020, October 20). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

- Hronec, M., & Cvengroš, J. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405–412.

- Žukauskaitė, A., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences, 23(19), 11295.

- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2), 733–740.

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025, January 17). ChemMedChem. Retrieved January 11, 2026, from [Link]

-

2,5-Dimethylfuran | C6H8O | CID 12266. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- Nguyen, T. T. H., et al. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 5(1), 659–668.

Sources

- 1. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 3. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,5-Dimethyl-3-furancarboxanilide | C13H13NO2 | CID 34281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. This compound - High purity | EN [georganics.sk]

physicochemical properties of 2,5-Dimethylfuran-3-carbonyl chloride

<Technical Guide: 2,5-Dimethylfuran-3-carbonyl chloride

A Comprehensive Analysis for Chemical Researchers and Pharmaceutical Development Professionals

Abstract: this compound is a reactive acyl chloride derivative of the versatile furan scaffold. The furan nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound. Authored from the perspective of a senior application scientist, this document aims to equip researchers and drug development professionals with the critical knowledge required for the effective and safe utilization of this important chemical intermediate.

Introduction: The Significance of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the design of pharmacologically active compounds.[2] Its unique electronic and structural characteristics allow it to serve as a bioisostere for other aromatic systems like benzene, often conferring advantageous properties such as enhanced metabolic stability, improved solubility, and optimized receptor binding affinity.[1][2] The incorporation of a reactive acyl chloride functionality, as seen in this compound, transforms the furan core into a versatile building block for the synthesis of a diverse array of more complex molecules.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

} Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO₂ | [][6][7] |

| Molecular Weight | 158.58 g/mol | [][6][7] |

| CAS Number | 50990-93-7 | [][6][7] |

| Appearance | Colorless to light yellow liquid | [] |

| Boiling Point | 203 °C (lit.) | [7] |

| Density | 1.19 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.507 (lit.) | [7] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [7] |

| InChI Key | RWORXZHVOUPMMM-UHFFFAOYSA-N | [][7] |

| SMILES | CC1=CC(=C(O1)C)C(=O)Cl | [] |

Synthesis and Reactivity

Synthetic Pathway: Chlorination of 2,5-Dimethylfuran-3-carboxylic acid

The most direct and common synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,5-Dimethylfuran-3-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 2: General synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis via Thionyl Chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 2,5-Dimethylfuran-3-carboxylic acid.

-

Solvent Addition: Add a suitable anhydrous solvent, such as toluene or dichloromethane, to the flask.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Causality in Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water.[9] The use of flame-dried glassware and anhydrous solvents is critical to prevent hydrolysis of both the thionyl chloride and the product.

-

Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. The excess reagent is easily removed by evaporation.

-

Catalytic DMF: The reaction of DMF with thionyl chloride forms the Vilsmeier reagent, which is a more potent chlorinating agent and can significantly increase the reaction rate.[8] However, it is important to note that this can also lead to the formation of the potential carcinogen dimethylcarbamoyl chloride (DMCC) as a byproduct, necessitating careful risk assessment and handling.[8]

Reactivity Profile

As a typical acyl chloride, this compound is a potent electrophile and readily undergoes nucleophilic acyl substitution reactions. This high reactivity makes it an excellent intermediate for the synthesis of a variety of furan derivatives.

-

Amide Formation: Reacts with primary and secondary amines to form the corresponding amides.

-

Ester Formation: Reacts with alcohols to yield esters.

-

Friedel-Crafts Acylation: Can be used to acylate other aromatic compounds in the presence of a Lewis acid catalyst.

Spectroscopic Analysis

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | - Two singlets corresponding to the two methyl groups (δ ≈ 2.2-2.6 ppm).- A singlet for the furan ring proton (δ ≈ 6.0-6.5 ppm). |

| ¹³C NMR | - Resonances for the two methyl carbons.- Signals for the furan ring carbons, including the carbonyl-substituted carbon.- A downfield signal for the carbonyl carbon (δ ≈ 160-170 ppm). |

| IR Spectroscopy | - A strong, sharp absorption band for the C=O stretch of the acyl chloride (ν ≈ 1750-1800 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- A characteristic isotopic pattern for the presence of a chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |

Handling and Safety

This compound is a corrosive and moisture-sensitive compound.[7][9] Proper handling procedures are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[9]

-

Moisture Control: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10]

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.[9][10]

-

Emergency Procedures: In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[6][11]

dot graph Safety_Protocol { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FCE8E6", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

} Figure 3: Key safety and handling protocols for this compound.

Applications in Drug Discovery and Development

The furan moiety is a key structural component in a wide range of pharmaceuticals.[2][3] this compound serves as a valuable starting material for the synthesis of novel furan-containing compounds with potential therapeutic applications. Its ability to readily form amides and esters allows for the facile introduction of the 2,5-dimethylfuran scaffold into larger, more complex molecules, enabling the exploration of new chemical space in the search for new drug candidates.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. A comprehensive understanding of its physicochemical properties, synthetic routes, and reactivity, coupled with strict adherence to safety protocols, is paramount for its successful and safe application in research and development. This guide has provided a detailed overview of these critical aspects to support the work of scientists and professionals in the field.

References

- Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innov

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Application of furan derivative in medicinal field.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar.

- CAS 50990-93-7 this compound. BOC Sciences.

- This compound - High purity. Georganics.

- This compound 97 50990-93-7. Sigma-Aldrich.

- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. MilliporeSigma.

- Acetyl chloride - SAFETY D

- ICSC 0210 - ACETYL CHLORIDE. inchem.org.

- Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]

- 6. This compound - High purity | EN [georganics.sk]

- 7. This compound 97 50990-93-7 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

An In-depth Technical Guide to 2,5-Dimethylfuran-3-carbonyl chloride (CAS 50990-93-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2,5-Dimethylfuran-3-carbonyl chloride, CAS number 50990-93-7, is a highly reactive acyl chloride derivative of the furan family.[1][2] Its structure uniquely combines the aromatic furan ring, substituted with electron-donating methyl groups, and a potent electrophilic acyl chloride moiety. This combination renders it an invaluable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and fine chemicals.[3] The furan core is a prevalent motif in natural products and bioactive molecules, while the acyl chloride functionality provides a reactive handle for forming a wide array of chemical bonds, most notably amides and esters.[3] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and safe handling, tailored for professionals in research and development.

Physicochemical & Spectroscopic Data

A clear understanding of a compound's physical properties is foundational to its application in the laboratory. This compound is typically a colorless to light yellow liquid under standard conditions.[][5] Key quantitative data are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 50990-93-7 | [1][6][7] |

| Molecular Formula | C₇H₇ClO₂ | [1][6][8] |

| Molecular Weight | 158.58 g/mol | [1][][7] |

| Density | 1.19 g/mL at 25 °C | [1][9] |

| Boiling Point | 203 °C (lit.) | [1] |

| Refractive Index | n20/D 1.507 (lit.) | [1][9] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [1] |

| Water Solubility | Reacts with water | [5] |

Structural Identifiers:

Synthesis and Mechanistic Considerations

The most direct and common laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,5-dimethylfuran-3-carboxylic acid. This transformation is a cornerstone of organic chemistry, typically employing reagents that convert a hydroxyl group into a good leaving group, facilitating nucleophilic acyl substitution.

Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[10]

-

Thionyl Chloride (SOCl₂): This reagent is often favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[11] The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).

-

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective reagent, often used for sensitive substrates.[11] It also requires a catalytic amount of DMF to proceed efficiently via the formation of a Vilsmeier reagent intermediate.[11]

The diagram below illustrates the generalized workflow for this synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol describes the synthesis using thionyl chloride, a common and effective method.

-

Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or nitrogen inlet), add 2,5-dimethylfuran-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene to dissolve or suspend the starting material.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the mixture.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.2-1.5 eq) to the flask, typically via a dropping funnel. The reaction may be exothermic.

-

Rationale: Using a slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid. Slow addition helps to control the reaction rate and temperature.

-

-

Reaction: Gently heat the mixture to reflux (typically 40-80 °C, depending on the solvent) and stir for 2-4 hours. Monitor the reaction progress by TLC or by observing the cessation of gas (HCl, SO₂) evolution.

-

Workup & Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and unreacted thionyl chloride under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure this compound.

Reactivity Profile and Applications in Drug Development

The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[3]

Key Reactions:

-

Amide Formation: Reacts rapidly with primary and secondary amines to form stable amide bonds. This is one of the most important reactions in drug discovery for linking molecular fragments.

-

Ester Formation: Reacts with alcohols to form esters, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.

-

Friedel-Crafts Acylation: It can act as the acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic rings to form ketones.[14]

The following diagram illustrates the core reactivity of the acyl chloride group.

Its role as a versatile building block is crucial in medicinal chemistry programs where the rapid generation of analog libraries is necessary for structure-activity relationship (SAR) studies. By using this furan-based acylating agent, chemists can introduce the 2,5-dimethylfuran moiety into a wide range of scaffolds to probe its effect on potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound that requires careful handling.[10][12]

-

Hazards: It is classified as a corrosive substance that causes severe skin burns and eye damage.[1][15] It reacts violently with water, releasing corrosive hydrogen chloride gas.[5][12] Inhalation of its vapors can be harmful and corrosive to the respiratory tract.[16][17]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[12] Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[1][12][16] A lab coat is also required.

-

Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[16] All glassware must be thoroughly dried before use. Grounding equipment is necessary to prevent static discharge, which can be an ignition source.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[9][12][16] Recommended storage is often in a refrigerator (+4°C).[5][9]

In case of accidental spills, absorb the material with an inert, dry absorbent (like sand or vermiculite) and place it in a sealed container for disposal.[17] Do not use water to clean up spills.

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its high reactivity, driven by the acyl chloride group, allows for the efficient construction of amide, ester, and ketone functionalities. The embedded 2,5-dimethylfuran core makes it a particularly attractive building block for applications in drug discovery and materials science. A thorough understanding of its properties, combined with strict adherence to safety and handling protocols, is essential for its successful and safe utilization in the laboratory.

References

-

2,5-Dimethyl-3-furancarbonyl chloride (CAS 50990-93-7) Properties | Density, Cp, Viscosity. Chemcasts. [Link]

-

Acyl chloride. Sciencemadness Wiki. [Link]

-

This compound - High purity. Georganics. [Link]

-

ICSC 0210 - ACETYL CHLORIDE. Inchem.org. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

-

Specifications of this compound. Capot Chemical. [Link]

-

Acyl chloride. Wikipedia. [Link]

-

Rationalising the reactivity of phosphoryl chloride. Chemistry Stack Exchange. [Link]

Sources

- 1. This compound 97 50990-93-7 [sigmaaldrich.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. capotchem.com [capotchem.com]

- 8. chem-casts.com [chem-casts.com]

- 9. 50990-93-7 | CAS DataBase [m.chemicalbook.com]

- 10. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemos.de [chemos.de]

- 16. fishersci.com [fishersci.com]

- 17. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

spectroscopic data (NMR, IR, MS) of 2,5-Dimethylfuran-3-carbonyl chloride

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylfuran-3-carbonyl chloride

Introduction

This compound (CAS No. 50990-93-7) is a specialized organic reagent featuring a furan scaffold, a core structure present in many pharmaceuticals and functional materials.[1] With a molecular formula of C₇H₇ClO₂ and a molecular weight of 158.58 g/mol , its utility in synthesis is predicated on the high reactivity of the acyl chloride functional group.[2][] For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. The reactivity of the acyl chloride moiety, particularly its sensitivity to hydrolysis, necessitates robust and reliable analytical methodologies for quality control.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. Rather than merely presenting raw data, this document, grounded in first principles and comparative data from related structures, offers a predictive and interpretive framework for its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This approach is designed to empower scientists to not only confirm the identity of the compound but also to identify potential impurities, such as the parent carboxylic acid, that may arise from degradation.

Section 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful first-pass technique for identifying key functional groups. For this compound, the IR spectrum is dominated by the highly characteristic carbonyl stretch of the acyl chloride.

Expertise & Experience: The Causality Behind IR Frequencies

The carbonyl (C=O) stretching frequency is exquisitely sensitive to its electronic environment. In acyl chlorides, the highly electronegative chlorine atom attached to the carbonyl carbon exerts a strong negative inductive effect (-I). This effect withdraws electron density from the carbon-oxygen double bond, effectively shortening and strengthening it.[4] A stronger bond requires more energy to vibrate, resulting in an absorption at a significantly higher wavenumber compared to ketones or esters.[5] This high-frequency absorption is a hallmark of the acyl chloride functional group.[6][7]

Predicted IR Spectrum and Interpretation

The expected key absorption bands for this compound are summarized below.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Comments |

| Acyl Chloride | C=O Stretch | 1780 - 1815 | Strong, Sharp | The key diagnostic peak. Its high frequency is due to the strong inductive effect of the chlorine atom.[4] |

| Furan Ring | C=C Stretch | ~1600 & ~1475 | Medium - Weak | Aromatic C=C stretching absorptions are characteristic of the furan ring system.[8] |

| Furan Ring | C-O-C Stretch | 1000 - 1300 | Strong | Characteristic of the ether linkage within the furan ring. |

| Alkyl C-H | sp³ C-H Stretch | 2850 - 3000 | Medium | Arises from the two methyl (CH₃) groups attached to the furan ring. |

| Furan C-H | sp² C-H Stretch | 3000 - 3100 | Medium - Weak | Corresponds to the single C-H bond on the furan ring.[8] |

| Acyl Chloride | C-Cl Stretch | 550 - 730 | Medium - Strong | Appears in the fingerprint region and confirms the presence of the carbon-chlorine bond.[7][9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: In a fume hood, carefully place a single drop of neat this compound directly onto the center of the ATR crystal. Due to the compound's moisture sensitivity, this step should be performed swiftly.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal immediately after analysis using an appropriate solvent to prevent corrosion by any residual HCl formed from hydrolysis.

Mandatory Visualization: IR Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Section 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of the halogens.

Expertise & Experience: Isotopic Patterns and Fragmentation

The most critical diagnostic feature in the mass spectrum of this compound will be the isotopic signature of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks, (M)⁺ and (M+2)⁺, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. [10]This pattern is an unambiguous indicator of a monochlorinated compound.

The fragmentation will be driven by the most stable carbocations that can be formed. Common fragmentation pathways for furan derivatives include the loss of carbon monoxide (CO), while acyl chlorides readily lose a chlorine radical. [1][10]

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The spectrum will show two peaks for the molecular ion.

-

m/z 158: Corresponding to the molecule containing the ³⁵Cl isotope. This will be the more intense peak of the pair.

-

m/z 160: Corresponding to the molecule containing the ³⁷Cl isotope. Its intensity will be approximately one-third that of the m/z 158 peak.

-

-

Key Fragment Ions:

-

m/z 123: [M - Cl]⁺. This prominent peak results from the loss of the chlorine radical, forming the stable 2,5-dimethyl-3-furoyl cation.

-

m/z 95: [M - Cl - CO]⁺. A subsequent loss of a neutral carbon monoxide molecule from the m/z 123 fragment is a very common pathway for furanoyl cations. [1] * m/z 43: [CH₃CO]⁺. This fragment, the acetyl cation, can arise from the cleavage of the furan ring.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Use a split/splitless injector at a temperature of ~250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.

-

-

MS Method:

-

Ion Source: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300.

-

-

Analysis: Inject 1 µL of the prepared solution. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can be extracted and analyzed.

Mandatory Visualization: Predicted MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Section 4: Integrated Spectroscopic Data Summary

This table provides a consolidated overview of the key predicted spectroscopic data points crucial for the identification and characterization of this compound.

| Technique | Feature | Predicted Value |

| IR | Carbonyl Stretch (C=O) | 1780 - 1815 cm⁻¹ |

| C-Cl Stretch | 550 - 730 cm⁻¹ | |

| ¹H NMR | Furan Proton (1H) | 6.1 - 6.4 ppm |

| Methyl Protons (6H) | 2.2 - 2.6 ppm | |

| ¹³C NMR | Carbonyl Carbon | 160 - 165 ppm |

| Furan Ring Carbons | 110 - 160 ppm | |

| Methyl Carbons | 12 - 16 ppm | |

| MS | Molecular Ion (M⁺, ³⁵Cl/³⁷Cl) | m/z 158 / 160 (3:1 ratio) |

| [M - Cl]⁺ Fragment | m/z 123 | |

| [M - Cl - CO]⁺ Fragment | m/z 95 |

Conclusion

The structural verification of this compound relies on an integrated analytical approach. The high-wavenumber IR absorption around 1800 cm⁻¹ provides immediate evidence of the acyl chloride group. ¹H and ¹³C NMR spectroscopy confirm the precise arrangement of the furan, methyl, and carbonyl moieties, while mass spectrometry provides definitive molecular weight information and a characteristic 3:1 isotopic pattern for the molecular ion, confirming the presence of a single chlorine atom. By understanding these predicted spectroscopic signatures, researchers can confidently verify the identity and purity of this valuable reagent, ensuring the integrity and success of their synthetic endeavors.

References

- BenchChem. (n.d.). spectroscopic properties of furan and its derivatives.

- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Derivatives.

- Stenutz, R. (n.d.). NMR chemical shift prediction of furanes.

- Sigma-Aldrich. (n.d.). This compound 97.

- Blank, I. et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

- ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.

- Infrared Spectroscopy. (n.d.).

- ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV.

- Khan Academy. (n.d.). IR signals for carbonyl compounds.

- Page, T. F., Jr. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Acyl chloride.

- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.

- BOC Sciences. (n.d.). CAS 50990-93-7 this compound.

- Chemistry Blog. (n.d.). Infrared spectra of acid chlorides.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2024). 21.11: Spectroscopy of Carboxylic Acid Derivatives.

- ChemicalBook. (n.d.). 2,5-Dimethylfuran(625-86-5) 1H NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of 2,5-Dimethylfuran-3-carbonyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,5-dimethylfuran-3-carbonyl chloride, a key intermediate in organic synthesis. The document elucidates the underlying principles governing its reactions with a variety of nucleophiles, including amines, alcohols, and arenes. By examining the interplay of electronic and steric factors, this guide offers researchers, scientists, and drug development professionals the foundational knowledge to effectively utilize this versatile reagent. Detailed mechanistic pathways, validated experimental protocols, and comparative data are presented to facilitate predictable and efficient synthetic outcomes.

Introduction: The Versatility of a Furan-Based Acylating Agent

This compound is a valuable heterocyclic building block that combines the aromaticity of the furan ring with the high reactivity of an acyl chloride functional group.[1] Its structure is pivotal in various synthetic applications, from the development of novel pharmaceuticals to the creation of advanced materials. The furan moiety is a bioisostere for benzene and other aromatic systems, often introduced into drug candidates to modulate physicochemical properties and biological activity.

The primary utility of this compound lies in its capacity to act as a potent electrophile, readily undergoing nucleophilic acyl substitution to introduce the 2,5-dimethylfuroyl group.[1] This guide will delve into the core reactivity of this molecule, providing a detailed examination of its interactions with common classes of nucleophiles and the factors that influence these transformations.

Molecular Structure and Electronic Landscape

The reactivity of this compound is intrinsically linked to its molecular architecture. The furan ring, an electron-rich aromatic system, influences the electrophilicity of the carbonyl carbon. The two methyl groups at the 2- and 5-positions are electron-donating, further increasing the electron density of the ring. However, the carbonyl group is electron-withdrawing, and its attachment at the 3-position creates a unique electronic environment. The chlorine atom, being highly electronegative, strongly polarizes the carbon-chlorine bond, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[2]

The Cornerstone of Reactivity: Nucleophilic Acyl Substitution

The most characteristic reaction of this compound is nucleophilic acyl substitution.[1][3] This process generally proceeds through a two-step addition-elimination mechanism.[3][4][5]

-

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate.[3][4]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[3][4]

This fundamental mechanism underpins the reactions with a wide range of nucleophiles, as detailed in the subsequent sections.

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with N-Nucleophiles: The Formation of Amides

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of 2,5-dimethylfuran-3-carboxamides.[1] These amide derivatives are of significant interest in medicinal chemistry.

Mechanism and Stoichiometry: The reaction follows the general nucleophilic acyl substitution pathway. Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct that is formed.[3] Alternatively, an equivalent of a non-nucleophilic base, such as triethylamine or pyridine, can be used to scavenge the HCl.

| Nucleophile (Amine) | Base | Typical Solvent | Product |

| Aniline | Pyridine | Dichloromethane (DCM) | N-phenyl-2,5-dimethylfuran-3-carboxamide |

| Piperidine | Excess Piperidine | Tetrahydrofuran (THF) | (2,5-Dimethylfuran-3-yl)(piperidin-1-yl)methanone |

| Glycine ethyl ester | Triethylamine | Acetonitrile | Ethyl 2-((2,5-dimethylfuran-3-carbonyl)amino)acetate |

Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethylfuran-3-carboxamide

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: In a separate flask, dissolve benzylamine (2.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of the acyl chloride over 15-20 minutes with gentle stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of an amide.

Reactivity with O-Nucleophiles: Esterification and Hydrolysis

Alcohols and water act as oxygen-based nucleophiles, leading to the formation of esters and carboxylic acids, respectively.

Esterification: The reaction with alcohols is an efficient route to 2,5-dimethylfuran-3-carboxylate esters.[1] This reaction is often carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl produced.

Hydrolysis: In the presence of water, this compound readily hydrolyzes to form 2,5-dimethylfuran-3-carboxylic acid. This reaction can be uncatalyzed but is accelerated by the presence of a base. Care must be taken to store the acyl chloride under anhydrous conditions to prevent unwanted hydrolysis.

| Nucleophile (Alcohol/Water) | Base | Typical Solvent | Product |

| Ethanol | Pyridine | Dichloromethane (DCM) | Ethyl 2,5-dimethylfuran-3-carboxylate |

| tert-Butanol | Triethylamine | Tetrahydrofuran (THF) | tert-Butyl 2,5-dimethylfuran-3-carboxylate |

| Water | None/Base | Dioxane/Water | 2,5-Dimethylfuran-3-carboxylic acid |

Reactivity with C-Nucleophiles: Friedel-Crafts Acylation

This compound is an effective reagent for the Friedel-Crafts acylation of electron-rich aromatic compounds.[1][6] This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), introduces the 2,5-dimethylfuroyl group onto an aromatic ring, forming a ketone.[3][7]

Mechanism: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion.[3][8] This acylium ion is then attacked by the π-electrons of the aromatic ring, followed by deprotonation to restore aromaticity.

It is important to note that the furan ring itself can be sensitive to strong Lewis acids.[1] Therefore, milder catalysts or carefully controlled reaction conditions may be necessary to avoid polymerization or degradation of the furan moiety.[9]

Comparative Reactivity and Influencing Factors

The reactivity of this compound can be compared to other acyl chlorides. Generally, its reactivity is similar to that of benzoyl chloride. The electron-donating nature of the furan ring, enhanced by the methyl groups, might slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl acyl chloride. However, the high reactivity is maintained due to the excellent leaving group ability of the chloride ion.

Steric Hindrance: The methyl group at the 2-position of the furan ring can exert some steric hindrance, potentially slowing down the reaction with bulky nucleophiles. This effect is generally minor but should be considered when planning syntheses with sterically demanding substrates.

Conclusion

This compound is a highly reactive and versatile reagent for the introduction of the 2,5-dimethylfuroyl moiety into a wide range of molecules. Its reactions with N-, O-, and C-nucleophiles proceed efficiently via nucleophilic acyl substitution and Friedel-Crafts acylation mechanisms. A thorough understanding of its electronic properties, the general reaction mechanisms, and the practical considerations outlined in this guide will empower researchers to effectively utilize this valuable building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

-

Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

-

Lin, S.-S., Nie, X.-P., Yu, J.-H., & Ye, X.-L. (2001). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furandicarboxylic Acid Anhydride and Furan Acid Chloride: Syntheses of 4-Substituted 3-Arylcarbonyl-2-phenylfuran and 3-Substituted 4-Arylcarbonyl-2-phenylfuran. HETEROCYCLES, 55(2), 265. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link]

-

Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. Available at: [Link]

-

YouTube. 21.7 Nucleophilic Acyl Substitution. Available at: [Link]

-

Fisher Scientific. This compound, 97%, Thermo Scientific™. Available at: [Link]

-

chem.ucla.edu. Carboxylic acids and their derivatives, acyl halides, anhydrides, esters, and amides, undergo the general reaction. Available at: [Link]

-

University of Mustansiriyah. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. Khan Academy [khanacademy.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid from Pyruvic Acid

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the production of 2,5-dimethylfuran-3-carboxylic acid, a valuable heterocyclic building block, utilizing pyruvic acid as a readily available starting material. While a direct, one-pot conversion is historically noted as challenging for large-scale implementation, this document outlines a rational, multi-step approach rooted in fundamental organic chemistry principles, including aldol condensation and furan synthesis via the Paal-Knorr cyclization or related pathways. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and actionable experimental protocols. We will delve into the mechanistic underpinnings of each synthetic step, providing a robust framework for the laboratory-scale synthesis of this important furan derivative.

Introduction: The Significance of 2,5-Dimethylfuran-3-Carboxylic Acid

Substituted furans are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their unique electronic and steric properties make them attractive scaffolds in medicinal chemistry. Specifically, 2,5-dimethylfuran-3-carboxylic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. The ability to synthesize this molecule from an inexpensive and bio-renewable feedstock like pyruvic acid presents a significant opportunity for sustainable chemical manufacturing. This guide aims to provide a scientifically rigorous and practical approach to this synthetic challenge.

Strategic Approach: A Multi-Step Synthesis from Pyruvic Acid

The direct conversion of pyruvic acid to 2,5-dimethylfuran-3-carboxylic acid upon heating is a known transformation but is often plagued by low yields and complex purification challenges, rendering it less suitable for controlled laboratory or industrial synthesis.[1] A more robust and reproducible strategy involves a two-stage process:

-

Stage 1: Dimerization of Pyruvic Acid. The initial step involves the self-condensation of pyruvic acid to form a six-carbon 1,4-dicarbonyl precursor.

-

Stage 2: Cyclization and Decarboxylation. The 1,4-dicarbonyl intermediate is then cyclized to form the furan ring, with a subsequent or concurrent decarboxylation to yield the final product.

This approach allows for greater control over the reaction at each stage, potentially leading to higher overall yields and purity.

Stage 1: The Homo-Aldol Condensation of Pyruvic Acid

Pyruvic acid can undergo a self-aldol condensation to form 4-hydroxy-4-methyl-2-oxoglutaric acid (HMOG), which exists in equilibrium with its lactone form, zymonic acid. Subsequent dehydration of HMOG leads to the formation of the key intermediate, 2-methyl-4-oxopent-2-enedioic acid (OMPD).[2][3][4] This α,β-unsaturated keto-diacid serves as the direct precursor for the furan ring formation.

Figure 1: Conceptual workflow for the dimerization of pyruvic acid to OMPD.

Experimental Protocol 1: Synthesis of 2-methyl-4-oxopent-2-enedioic acid (OMPD) from Pyruvic Acid

Materials:

-

Pyruvic acid (freshly distilled)

-

Aqueous solution of a suitable base (e.g., sodium hydroxide or potassium carbonate)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare a solution of pyruvic acid in water.

-

Cool the solution in an ice bath and slowly add a catalytic amount of the base.

-

Allow the reaction to stir at room temperature for a specified period, monitoring the progress by TLC or LC-MS.

-

Acidify the reaction mixture with hydrochloric acid to a pH of ~2.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude OMPD.

-

Purify the product by recrystallization or column chromatography.

Table 1: Representative Reaction Conditions for Pyruvic Acid Dimerization

| Parameter | Condition | Rationale |

| Base Catalyst | Dilute NaOH or K₂CO₃ | Promotes the formation of the enolate of pyruvic acid, initiating the aldol condensation. |

| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |

| Reaction Time | 12-24 hours | Allows for sufficient conversion to the dimerized product. |

| Work-up | Acidification followed by extraction | Protonates the carboxylate groups for extraction into an organic solvent and subsequent purification. |

Stage 2: Cyclization and Decarboxylation to 2,5-Dimethylfuran-3-Carboxylic Acid

The conversion of OMPD to the target furan involves an acid-catalyzed intramolecular cyclization followed by decarboxylation. The mechanism likely proceeds through the enolization of the ketone, followed by nucleophilic attack of the enol oxygen onto the protonated carboxylic acid, forming a five-membered ring intermediate. Subsequent dehydration and tautomerization lead to the aromatic furan ring. The decarboxylation of the second carboxylic acid group is facilitated by the electron-rich nature of the furan ring and can occur under thermal or acidic conditions.

Figure 2: Proposed mechanistic pathway for the conversion of OMPD to the final product.

Experimental Protocol 2: Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid from OMPD

Materials:

-

2-methyl-4-oxopent-2-enedioic acid (OMPD)

-

Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

High-boiling point solvent (e.g., toluene or xylenes)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

Dissolve OMPD in the chosen high-boiling solvent.

-

Add a catalytic amount of the strong acid.

-

Heat the mixture to reflux, using a Dean-Stark trap if necessary to remove water formed during the cyclization.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed and the formation of the product is observed.

-

Cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 2: Key Parameters for Cyclization and Decarboxylation

| Parameter | Condition | Rationale |

| Catalyst | H₂SO₄ or p-TsOH | Promotes both the cyclization and dehydration steps. |

| Temperature | Reflux in toluene or xylenes (110-140 °C) | Provides the necessary thermal energy for both the cyclization and subsequent decarboxylation. |

| Water Removal | Dean-Stark trap | Drives the equilibrium towards the formation of the furan ring by removing the water by-product. |

| Purification | Recrystallization or Column Chromatography | To isolate the final product in high purity. |

Conclusion and Future Outlook

This technical guide has outlined a rational and experimentally feasible synthetic route to 2,5-dimethylfuran-3-carboxylic acid from pyruvic acid. By breaking down the synthesis into two manageable stages—pyruvic acid dimerization and subsequent cyclization/decarboxylation—this approach offers a more controlled and potentially higher-yielding alternative to direct, high-temperature conversion. The provided protocols serve as a solid foundation for further optimization and scale-up by researchers in both academic and industrial settings. Future work could focus on the development of one-pot procedures that telescope these steps, as well as the exploration of heterogeneous catalysts to improve the sustainability and ease of purification of this valuable furan derivative.

References

-

Rios, A. C., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega, 5(25), 15363–15370. [Link]

- Google Patents. (1973). PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS. DE2207098A1.

-

Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

-

Rios, A. C., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. NASA Technical Reports Server. [Link]

-

Rios, A. C., et al. (2020). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Rios, A. C., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ResearchGate. [Link]

Sources

The Multifaceted Biological Activities of 2,5-Dimethylfuran Derivatives: A Technical Guide for Researchers

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1] Among these, 2,5-dimethylfuran and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of 2,5-dimethylfuran derivatives. We will delve into the key mechanisms of action, provide detailed experimental protocols for activity assessment, and present a critical analysis of structure-activity relationships to guide future drug discovery efforts.

Introduction: The Growing Importance of Furan-Based Scaffolds

The search for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in the pharmaceutical sciences. Heterocyclic compounds, particularly those containing the furan nucleus, have consistently demonstrated significant potential in this regard.[1] The unique electronic properties and geometric constraints of the furan ring allow for diverse chemical modifications, leading to a wide array of derivatives with distinct biological profiles. 2,5-Dimethylfuran, a readily accessible derivative, serves as a valuable starting point for the synthesis of novel bioactive molecules. Its derivatives have shown promise in targeting key cellular pathways implicated in various diseases, making them a focal point of contemporary drug discovery research.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several derivatives of 2,5-dimethylfuran have exhibited significant cytotoxic activity against a range of cancer cell lines.[2][3] The primary mechanisms underlying their anticancer effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanisms of Anticancer Action

2.1.1. Induction of Apoptosis:

Many furan-based compounds exert their anticancer effects by triggering the apoptotic cascade in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, certain furan derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

2.1.2. Cell Cycle Arrest:

Another key mechanism is the disruption of the normal cell cycle progression in cancer cells. Some 2,5-dimethylfuran derivatives have been observed to cause cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis and ultimately leading to cell death.[4]

2.1.3. Inhibition of Key Signaling Pathways:

Recent studies have highlighted the ability of furan derivatives to modulate critical signaling pathways that are often dysregulated in cancer. Two such pathways are the PI3K/Akt and Wnt/β-catenin pathways, which play crucial roles in cell survival, proliferation, and differentiation.[5][6] Inhibition of these pathways by 2,5-dimethylfuran derivatives can effectively halt tumor progression.

Quantitative Assessment of Anti-inflammatory Activity

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators or enzymes.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Furan hybrid H1 | Inhibition of albumin denaturation | 114.31 | [7] |

| Furan hybrid H2 | Inhibition of albumin denaturation | 115.12 | [7] |

| Furan hybrid H4 | Inhibition of albumin denaturation | 120.34 | [7] |

| Furan hybrid H2 (ATA) | Antitryptic activity | 60.21 | [7] |

| Furan hybrid H4 (ATA) | Antitryptic activity | 85.33 | [7] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

2,5-Dimethylfuran derivative compounds

-

Positive control inhibitor (e.g., celecoxib for COX-2)

-

Detection reagent (e.g., for measuring prostaglandin E2 production)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Also include a vehicle control and a positive control.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for a specified period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: Stop the reaction after a defined time.

-

Detection: Measure the amount of prostaglandin E2 produced using a suitable detection method (e.g., ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 2,5-dimethylfuran derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. [8][9]While a comprehensive SAR is beyond the scope of this guide, some general trends can be observed:

-

Substitution Pattern: The nature and position of substituents on the furan ring and any appended aromatic systems significantly influence activity. For instance, the presence of specific functional groups can enhance interactions with biological targets.

-

Lipophilicity: The overall lipophilicity of the molecule can affect its ability to cross cell membranes and reach its target.

-

Stereochemistry: For chiral derivatives, the stereochemistry can play a critical role in determining biological activity, as one enantiomer may have a much higher affinity for the target than the other. [10][11]

Conclusion and Future Directions

2,5-Dimethylfuran derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of disease to assess their in vivo efficacy and safety profiles.

By leveraging the insights and methodologies presented in this technical guide, researchers can accelerate the discovery and development of novel 2,5-dimethylfuran-based therapeutics to address unmet medical needs.

References

-

NF-κB, MAPK and JAK-STAT inflammatory pathways. Image created with the help of Canva... - ResearchGate. Available from: [Link]

-

Schematic of the Wnt and PI3K/Akt/mTOR signaling pathways. (A) The... - ResearchGate. Available from: [Link]

-

Schematic representation of regulation of the PI3K/Akt and... - ResearchGate. Available from: [Link]

-

Simplified schematic illustration of pathways for Wnt/β-catenin,... - ResearchGate. Available from: [Link]

-

NF-κB and MAPK pathways in inflammation. - ResearchGate. Available from: [Link]

-

Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC - NIH. Available from: [Link]

-

2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - ResearchGate. Available from: [Link]

-

The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. - ResearchGate. Available from: [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. Available from: [Link]

-

Schematic illustration of the MAPK/NF-κB signaling pathway. - ResearchGate. Available from: [Link]

-

Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC - PubMed Central. Available from: [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Available from: [Link]

-

Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - MDPI. Available from: [Link]

-

2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed. Available from: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. Available from: [Link]

-